molecular formula C24H21N3O3S2 B2357714 2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 391896-54-1

2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2357714
CAS No.: 391896-54-1
M. Wt: 463.57
InChI Key: SMEWAYTVOMBKCG-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .

Scientific Research Applications

Heterocyclic Synthesis

2-Diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been utilized in the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to the creation of various heterocyclic compounds including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These findings suggest a broad utility in generating diverse heterocyclic structures for potential applications in pharmaceutical and material sciences (Mohareb et al., 2004).

Pharmacological Activity

Research on novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide has demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds, after being screened for acute toxicity, showed high activity compared to standard drugs, indicating their potential as new therapeutic agents (Amr et al., 2010).

Antimicrobial and Docking Studies

A series of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides have been synthesized and evaluated for antimicrobial activities. These studies included molecular docking to explore their potential mechanisms of action, highlighting the compound's usefulness in developing new antimicrobial agents (Talupur et al., 2021).

Supramolecular Aggregation

N-(3-Benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides with different substituents have been synthesized and characterized, showing varied modes of supramolecular aggregation. These compounds illustrate the influence of substituent variation on molecular conformation and aggregation patterns, which could be relevant for the design of new materials and drug molecules (Sagar et al., 2018).

Anticancer Activity

Utilizing thiophene incorporated thioureido substituents as precursors, a range of new heterocycles was synthesized, with some demonstrating potent anticancer activity against colon HCT-116 human cancer cell line. This research underscores the potential of thiophene derivatives in the development of new anticancer treatments (Abdel-Motaal et al., 2020).

Mechanism of Action

While the specific mechanism of action for your compound is not available, many thiourea derivatives, which your compound appears to contain, have exhibited biological activities including anticancer activity through several mechanisms .

Properties

IUPAC Name

2-[(4-benzoylbenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c25-21(29)19-17-8-4-5-9-18(17)32-23(19)27-24(31)26-22(30)16-12-10-15(11-13-16)20(28)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H2,25,29)(H2,26,27,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEWAYTVOMBKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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